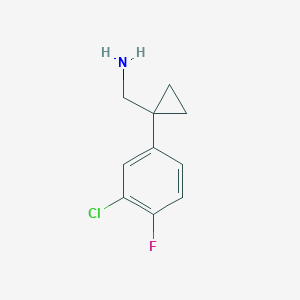

1-(3-Chloro-4-fluorophenyl)cyclopropanemethanamine

Description

1-(3-Chloro-4-fluorophenyl)cyclopropanemethanamine is a cyclopropane-containing amine derivative featuring a 3-chloro-4-fluorophenyl substituent. The chloro and fluoro substituents on the aromatic ring are electron-withdrawing groups, influencing the compound’s electronic properties and interactions with biological targets.

Properties

Molecular Formula |

C10H11ClFN |

|---|---|

Molecular Weight |

199.65 g/mol |

IUPAC Name |

[1-(3-chloro-4-fluorophenyl)cyclopropyl]methanamine |

InChI |

InChI=1S/C10H11ClFN/c11-8-5-7(1-2-9(8)12)10(6-13)3-4-10/h1-2,5H,3-4,6,13H2 |

InChI Key |

FRCFDYKFAZQENI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(CN)C2=CC(=C(C=C2)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-chloro-4-fluorobenzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of 1-(3-Chloro-4-fluorophenyl)cyclopropanemethanamine may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-fluorophenyl)cyclopropanemethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)cyclopropanemethanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)cyclopropanemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(3-Chloro-4-fluorophenyl)cyclopropanemethanamine, highlighting substituent variations and their implications:

Substituent Effects on Physicochemical Properties

- Comparatively, the trifluoromethoxy group in the analog () introduces greater steric bulk and lipophilicity, which could enhance membrane permeability .

- Halogen Variations (Br vs. Cl): The brominated analog () exhibits higher molecular weight and lipophilicity (logP), which may improve bioavailability but could also increase off-target interactions .

Cycloalkane Ring Modifications

- Cyclopropane vs. Cyclobutane/Cyclopentane: The cyclopropane ring’s high ring strain confers rigidity, favoring specific binding conformations. In contrast, cyclobutane () and cyclopentane derivatives offer reduced strain and increased flexibility, which may broaden interaction profiles but reduce target specificity .

Biological Activity

1-(3-Chloro-4-fluorophenyl)cyclopropanemethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 201.66 g/mol. Its structural characteristics contribute to its biological properties, especially in terms of receptor interactions and enzyme inhibition.

| Property | Value |

|---|---|

| Molecular Formula | C10H12ClF |

| Molecular Weight | 201.66 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in various signaling pathways.

- Receptor Binding : The compound has shown affinity for neurotransmitter receptors, which may influence neurochemical pathways.

- Enzyme Inhibition : It has been reported to inhibit certain enzymes associated with cancer cell proliferation, suggesting potential anticancer properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity through the following mechanisms:

- Inhibition of Cell Proliferation : In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic applications.

Antimicrobial Activity

The compound also displays antimicrobial properties, particularly against certain bacterial strains. This activity is likely due to its ability to disrupt cellular functions in microorganisms.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the cyclopropane structure or the phenyl ring can enhance potency and selectivity.

Key Findings from SAR Studies:

- Substituting different halogens on the phenyl ring can alter receptor affinity.

- Modifications to the cyclopropane moiety can influence enzyme inhibition rates.

Case Studies

Several studies have explored the biological effects of this compound:

- Study on Anticancer Properties : A recent study evaluated the compound's efficacy against breast cancer cells. The results showed a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations.

- Antimicrobial Efficacy : Another research project focused on the antimicrobial potential against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition at minimal inhibitory concentrations (MICs), suggesting its utility as a lead compound for antibiotic development.

Q & A

What are the established synthetic routes for 1-(3-Chloro-4-fluorophenyl)cyclopropanemethanamine, and how are reaction conditions optimized?

Basic Synthesis

The compound is typically synthesized via cyclopropanation of a halogenated benzyl chloride precursor (e.g., 3-chloro-4-fluorobenzyl chloride) with cyclopropylamine under basic conditions. A common protocol involves dissolving the benzyl chloride in dichloromethane, adding cyclopropylamine, and using sodium hydroxide to drive the reaction. Purification is achieved via column chromatography or recrystallization .

Advanced Optimization

Reaction yield and selectivity depend on solvent polarity, temperature, and base strength. For example, toluene as a solvent at 0–5°C reduces side reactions like ring-opening of the cyclopropane. Kinetic studies using HPLC monitoring can identify optimal stoichiometric ratios (e.g., 1:1.2 benzyl chloride:amine) to minimize byproducts .

How is the structural integrity of this compound confirmed?

Basic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is used to verify the cyclopropane ring and substituent positions. For example, the cyclopropane protons typically show splitting patterns (e.g., ABX systems) between δ 1.2–1.8 ppm in ¹H NMR .

Advanced Analysis

Single-crystal X-ray diffraction provides definitive confirmation of stereochemistry and bond angles. Computational methods (DFT calculations) predict spectroscopic data, which are cross-validated with experimental results to resolve ambiguities in NOESY or COSY spectra .

What methodologies are used to determine logP and solubility, and how are discrepancies addressed?

Basic Measurement

Experimental logP values are obtained via shake-flask methods using octanol/water partitioning, while HPLC retention time correlations provide estimates. For example, a logP of ~2.8–3.1 is typical for similar halogenated cyclopropane derivatives .

Advanced Resolution of Contradictions

Discrepancies arise from pH-dependent ionization (e.g., amine protonation). Use potentiometric titration (GLpKa) to measure pH-specific logD values. Molecular dynamics simulations can model solvation effects in non-aqueous solvents .

How is the biological activity of this compound assessed in preclinical studies?

Basic Screening

In vitro assays (e.g., enzyme inhibition or receptor binding) are performed using fluorometric or radiometric methods. For example, competitive binding assays with serotonin receptors (5-HT₂A) evaluate affinity, with IC₅₀ values reported .

Advanced Mechanistic Studies

Structure-activity relationship (SAR) studies modify substituents (e.g., replacing fluorine with methyl) to isolate pharmacophore contributions. Metabolite identification via LC-MS/MS clarifies stability and bioactivation pathways .

What strategies resolve contradictions in spectroscopic or bioactivity data?

Case Study: Conflicting NMR Assignments

If aromatic proton signals overlap, use heteronuclear correlation (HMBC) to map coupling between ¹H and ¹³C/¹⁹F nuclei. For bioactivity discrepancies (e.g., varying IC₅₀ across labs), standardize assay conditions (e.g., ATP concentration in kinase assays) .

What analytical techniques ensure purity and stability during storage?

Basic QC Protocols

HPLC with UV detection (λ = 254 nm) monitors purity (>98%). Accelerated stability studies (40°C/75% RH for 6 months) assess degradation products. Store at 2–8°C under nitrogen to prevent oxidation .

Advanced Degradation Profiling

LC-HRMS identifies degradation products (e.g., cyclopropane ring-opening under acidic conditions). Kinetic modeling predicts shelf life using Arrhenius equations .

How are safety and handling protocols established for this compound?

Basic Guidelines

Safety data sheets (SDS) recommend PPE (gloves, goggles) and fume hood use. Acute toxicity is inferred from structurally similar amines; LD₅₀ in rodents is extrapolated (e.g., 250–500 mg/kg) .

Advanced Ecotoxicology

Follow OECD 207 guidelines for Daphnia magna acute toxicity testing. Soil mobility is assessed via column leaching studies to inform waste disposal protocols .

What computational tools predict the compound’s reactivity and interactions?

Basic Modeling

Density Functional Theory (DFT) calculates electrostatic potential maps to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) screens receptor binding poses .

Advanced MD Simulations

All-atom molecular dynamics (AMBER) models lipid bilayer penetration for blood-brain barrier permeability predictions. QSAR models correlate substituent effects with bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.